2-Meo-4-(2-(((PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Meo-4-(2-(((PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form a hydrazone intermediate.
Sulfonylation: The hydrazone intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the PH-sulfonyl group.
Acetylation: The sulfonylated hydrazone is acetylated using acetic anhydride or acetyl chloride to form the acetylated product.
Coupling with 3-Bromobenzoic Acid: Finally, the acetylated product is coupled with 3-bromobenzoic acid under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Meo-4-(2-(((PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The bromine atom in the 3-bromobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted benzoates
Scientific Research Applications
2-Meo-4-(2-(((PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Meo-4-(2-(((PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The PH-sulfonyl group may play a crucial role in binding to the active site of enzymes, thereby inhibiting their activity. The compound’s structure allows it to fit into the binding pockets of these targets, disrupting their normal function and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Meo-4-(2-(((4-Me-PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-(((PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- 4-(2-(((3-methylbenzoate)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
Compared to similar compounds, 2-Meo-4-(2-(((PH-sulfonyl)amino)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the PH-sulfonyl group, in particular, enhances its potential as an enzyme inhibitor, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
477728-92-0 |
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Molecular Formula |
C23H20BrN3O6S |
Molecular Weight |
546.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(benzenesulfonamido)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C23H20BrN3O6S/c1-32-21-12-16(10-11-20(21)33-23(29)17-6-5-7-18(24)13-17)14-25-27-22(28)15-26-34(30,31)19-8-3-2-4-9-19/h2-14,26H,15H2,1H3,(H,27,28)/b25-14+ |
InChI Key |
VYEJWPMEOVQZPV-AFUMVMLFSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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